molecular formula C17H14N4O3S B11696212 N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide

N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide

Cat. No.: B11696212
M. Wt: 354.4 g/mol
InChI Key: BQMGDSHNQBWDNG-UHFFFAOYSA-N
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Description

N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide typically involves the reaction of benzohydrazide with 2-cyanoethyl and 1,1-dioxido-1,2-benzisothiazole derivatives. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.

    Hydrazide Derivatives: Compounds containing hydrazide functional groups.

Uniqueness

N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N'-(2-cyanoethyl)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide

InChI

InChI=1S/C17H14N4O3S/c18-11-6-12-21(19-17(22)13-7-2-1-3-8-13)16-14-9-4-5-10-15(14)25(23,24)20-16/h1-5,7-10H,6,12H2,(H,19,22)

InChI Key

BQMGDSHNQBWDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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